1-Methylanthracene

Description

The exact mass of the compound 1-Methylanthracene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.40e-06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methylanthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylanthracene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-11-5-4-8-14-9-12-6-2-3-7-13(12)10-15(11)14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNJSFHJUQDYHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=CC3=CC=CC=C3C=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074787 | |

| Record name | 1-Methylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-48-0 | |

| Record name | 1-Methylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene, 1-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T2PP79W0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylanthracene: Chemical Structure and Isomerism

This technical guide provides a comprehensive overview of 1-methylanthracene, focusing on its chemical structure, isomerism, and key physicochemical properties. It is intended for researchers, scientists, and professionals in drug development and materials science who are working with or have an interest in polycyclic aromatic hydrocarbons (PAHs).

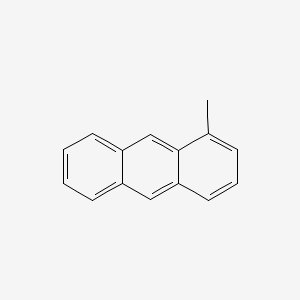

Chemical Structure of 1-Methylanthracene

1-Methylanthracene is an aromatic hydrocarbon comprising a central anthracene (B1667546) core, which consists of three linearly fused benzene (B151609) rings, with a methyl group (-CH3) substituent.[1][2] The molecular formula of 1-methylanthracene is C₁₅H₁₂.[3][4] Its molecular weight is approximately 192.26 g/mol .[1][3] The methyl group is attached to the carbon at the 1-position of the anthracene ring system.

The structure of 1-methylanthracene lends it unique photophysical properties, such as fluorescence and phosphorescence, making it a compound of interest in the fields of organic electronics and photochemistry.[1] It is often used as a building block in the synthesis of more complex organic molecules and materials.[1]

Isomerism of Methylanthracene

The substitution of a methyl group onto the anthracene core can result in several positional isomers. Due to the symmetry of the anthracene molecule, not all carbon positions are unique. The distinct positions for substitution on the anthracene ring are the 1-position, the 2-position, and the 9-position.[2]

This results in three primary positional isomers of methylanthracene:

-

1-Methylanthracene: The methyl group is on a terminal ring.

-

2-Methylanthracene: The methyl group is also on a terminal ring, but at a different position. Due to symmetry, the 2 and 3 positions are equivalent.[2]

-

9-Methylanthracene: The methyl group is on the central ring.[2]

Therefore, there are three distinct structural isomers of methylanthracene.[2][5] It is also worth noting that methylphenanthrenes are also structural isomers of methylanthracenes as they share the same molecular formula (C₁₅H₁₂).[6][7]

Caption: Isomeric relationship of methylanthracene.

Physicochemical Properties of Methylanthracene Isomers

The following table summarizes and compares some of the key quantitative data for 1-methylanthracene and its main positional isomers.

| Property | 1-Methylanthracene | 2-Methylanthracene | 9-Methylanthracene |

| Molecular Formula | C₁₅H₁₂[3][4] | C₁₅H₁₂[8] | C₁₅H₁₂[9][10] |

| Molecular Weight | 192.26 g/mol [1][3] | 192.26 g/mol [8] | 192.26 g/mol [9][11] |

| CAS Number | 610-48-0[3][4] | 613-12-7[8] | 779-02-2[9][10] |

| Melting Point | 85.5 - 88 °C[12][13] | - | 78 - 81 °C[11] |

| Boiling Point | 199.5 - 363 °C[12][13] | - | 196 - 197 °C[11] |

| Appearance | White to pale yellow solid[1] | - | Yellow to orange crystalline powder[8][11] |

Experimental Protocols for Synthesis

Several synthetic routes for 1-methylanthracene have been reported. Below are detailed methodologies for some of the key approaches.

This direct approach involves the introduction of a methyl group onto the anthracene backbone.

-

Reactants: Anthracene, a methylating agent (e.g., methyl iodide), and a base.

-

Procedure:

-

Dissolve anthracene in a suitable organic solvent.

-

Add a base to deprotonate a position on the anthracene ring, creating a nucleophilic center.

-

Introduce the methylating agent (e.g., methyl iodide) to the reaction mixture.

-

The reaction proceeds via nucleophilic substitution, where the anthracene anion attacks the methyl group of the methylating agent.

-

The reaction is typically stirred at a specific temperature for a set duration to ensure completion.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using techniques such as column chromatography or recrystallization.

-

This method constructs the third ring of the anthracene system.[1]

-

Reactants: An appropriate diene and a dienophile. For 1-methylanthracene, starting materials could be suitably substituted naphthalene (B1677914) derivatives.[1]

-

Procedure:

-

Combine the selected diene and dienophile in a suitable solvent.

-

Heat the mixture to facilitate the [4+2] cycloaddition (Diels-Alder reaction), forming a partially saturated tricyclic intermediate.

-

The intermediate is then subjected to an aromatization step, typically through oxidation, to form the fully conjugated 1-methylanthracene system.[1]

-

The final product is purified from the reaction mixture.

-

Caption: Diels-Alder synthesis workflow.

These reactions are designed for efficiency, combining three or more reactants in a single vessel.[1]

-

General Principle: This approach involves a cascade of transformations to build the final product.[1]

-

Procedure:

-

Combine multiple reactants in a single reaction vessel.

-

These reactants form key intermediates in situ.[1]

-

A subsequent in-situ cyclization reaction constructs the tricyclic anthracene framework.[1]

-

The final step is an aromatization to yield the fully conjugated 1-methylanthracene.[1]

-

This method can significantly reduce waste and improve overall efficiency.[1]

-

For metabolic and environmental studies, C14-labeled methylanthracene can be synthesized. While the specific details of the protocol from the cited literature are not fully available, such syntheses typically involve using a C14-labeled precursor in one of the synthetic steps outlined above to incorporate the radioisotope into the final molecule.[14] This allows for tracing the compound in biological and environmental systems.

References

- 1. Buy 1-Methylanthracene | 610-48-0 [smolecule.com]

- 2. How many isomers are possible for methyl anthracene?(a) 1(b) 2(c) 3(d) 4.. [askfilo.com]

- 3. 1-Methylanthracene | C15H12 | CID 11884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Anthracene, 1-methyl- [webbook.nist.gov]

- 5. youtube.com [youtube.com]

- 6. 1-methylanthracene [stenutz.eu]

- 7. Organic Chemistry - no. of structural isomers of methyl anthracene [acadblock.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 9-Methylanthracene | C15H12 | CID 13068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Anthracene, 9-methyl- [webbook.nist.gov]

- 11. 9-Methylanthracene [bayvillechemical.net]

- 12. echemi.com [echemi.com]

- 13. Page loading... [guidechem.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Physical and Chemical Properties of 1-Methylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Methylanthracene. The information is curated for professionals in research and development, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes.

Physical Properties

1-Methylanthracene is a polycyclic aromatic hydrocarbon (PAH).[1] Its physical characteristics are fundamental to its application in various research and synthesis contexts. It typically appears as colorless leaflets or a yellow crystalline solid.[2][3]

The key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂ | [4][5][6] |

| Molecular Weight | 192.26 g/mol | [4][5][6] |

| Melting Point | 86 - 88 °C | [2][3][6] |

| Boiling Point | 363 °C (at 760 mmHg) | [2][3][6] |

| Density | 1.0471 g/cm³ (calculated) | [3] |

| Solubility | Insoluble in water; Soluble in alcohol.[3] | |

| CAS Number | 610-48-0 | [4][5][7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-Methylanthracene.

| Spectroscopy Type | Key Data Points | Source |

| Mass Spectrometry (GC-MS) | Molecular Ion (m/z): 192. Key fragments: 191, 189. | [4][8] |

| ¹H NMR | Spectral data available, though specific peak assignments for the 1-methyl isomer require detailed analysis. For comparison, 9-methylanthracene (B110197) shows distinct aromatic and methyl proton signals. | [4][9][10] |

| Infrared (IR) Spectroscopy | Data available from techniques such as KBr wafer and gas-phase IR. | [4][5] |

| UV Fluorescence | The parent compound, anthracene, exhibits blue fluorescence (400–500 nm peak) under UV radiation. | [1][11] |

Chemical Properties and Reactivity

1-Methylanthracene exhibits reactivity characteristic of polycyclic aromatic hydrocarbons. The fused benzene (B151609) ring system is susceptible to electrophilic substitution and oxidation reactions.

Oxidation: Similar to its parent compound, anthracene, 1-methylanthracene can be oxidized to form the corresponding anthraquinone.[1][11] This reaction typically occurs at the central ring (positions 9 and 10) due to the high electron density in that region. The oxidation converts the aromatic system into a quinone structure.

Caption: Oxidation of 1-Methylanthracene to its corresponding anthraquinone.

Synthesis: A common laboratory method for preparing substituted anthracenes is the Elbs reaction, which involves the cyclodehydration of ortho-methyl or ortho-methylene substituted diarylketones.[1] A potential synthetic route for 1-methylanthracene could be adapted from similar preparations.

Caption: A logical workflow for the synthesis of a methylanthracene.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of 1-Methylanthracene.

This protocol describes the capillary method for determining the melting point range of a solid compound.[12][13][14][15][16]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Watch glass

Procedure:

-

Place a small amount of finely powdered, dry 1-Methylanthracene onto a clean watch glass.

-

Press the open end of a capillary tube into the powder to collect a small sample.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[14]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to obtain an approximate melting point. Note the temperature at which the solid begins to liquefy.

-

Allow the apparatus to cool at least 20°C below the approximate melting point.

-

Using a fresh sample, begin heating again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.[13]

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted (T₂).

-

The melting point is reported as the range T₁ - T₂. A narrow range (0.5-1.0°C) is indicative of a pure compound.[13]

Caption: Experimental workflow for melting point determination.

This protocol outlines the capillary method (Siwoloboff method) for determining the boiling point of a liquid sample, adaptable for a high-boiling point solid like 1-Methylanthracene by using a suitable heating bath.[17][18][19][20][21]

Apparatus:

-

Thiele tube or beaker with high-boiling point oil (e.g., paraffin (B1166041) or silicone oil)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

Melt a small sample of 1-Methylanthracene and place a few milliliters into the fusion tube.

-

Place a capillary tube, with its sealed end pointing up, into the fusion tube containing the liquid sample.

-

Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube or oil bath, making sure the oil level is above the sample level.

-

Begin heating the oil bath gently and with constant stirring to ensure uniform temperature distribution.

-

Observe the capillary tube. As the temperature rises, air trapped in the capillary will bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the vapor pressure of the sample has exceeded the external pressure.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[18][20] At this point, the vapor pressure of the sample equals the atmospheric pressure.

This protocol provides a tiered approach to determining the solubility of a compound in various solvents.[22][23][24][25][26]

Apparatus:

-

Glass vials or test tubes with caps

-

Analytical balance

-

Vortex mixer

-

Water bath sonicator

-

Warming oven or water bath (37°C)

Procedure:

-

Initial Screening (Aqueous and Organic Solvents):

-

Weigh approximately 10 mg of 1-Methylanthracene into separate, labeled glass vials.

-

Add 0.5 mL of the first solvent (e.g., water) to achieve a concentration of 20 mg/mL.

-

Vortex the mixture for 1-2 minutes at room temperature.[22][23]

-

Visually inspect for dissolution against a contrasting background.

-

If not dissolved, proceed to sonication for up to 5 minutes.[22]

-

If still not dissolved, warm the solution to 37°C for up to 60 minutes.[22]

-

Record the compound as "soluble," "partially soluble," or "insoluble" at that concentration.

-

Repeat the process for other solvents (e.g., ethanol, methanol, DMSO, toluene).

-

-

Quantitative Determination (for soluble cases):

-

If the compound dissolves at the initial concentration, prepare a saturated solution by adding excess solute to a known volume of solvent.

-

Agitate the mixture until equilibrium is reached (e.g., shaking for 24 hours at a constant temperature).

-

Centrifuge the solution to pellet the undissolved solid.

-

Carefully extract a known volume of the supernatant.

-

Evaporate the solvent from the supernatant and weigh the residual solute.

-

Calculate the solubility in units of mg/mL or g/100 mL.

-

References

- 1. Anthracene - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. 1-METHYLANTHRACENE CAS#: 610-48-0 [amp.chemicalbook.com]

- 4. 1-Methylanthracene | C15H12 | CID 11884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anthracene, 1-methyl- [webbook.nist.gov]

- 6. accustandard.com [accustandard.com]

- 7. Anthracene, 1-methyl- [webbook.nist.gov]

- 8. Anthracene, 1-methyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. 9-METHYLANTHRACENE(779-02-2) 1H NMR [m.chemicalbook.com]

- 11. Anthracene: Structure, Properties, Reactions & Key Uses [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. davjalandhar.com [davjalandhar.com]

- 16. SSERC | Melting point determination [sserc.org.uk]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. byjus.com [byjus.com]

- 20. Video: Boiling Points - Concept [jove.com]

- 21. vernier.com [vernier.com]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 24. materialneutral.info [materialneutral.info]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. nanopartikel.info [nanopartikel.info]

An In-depth Technical Guide to 1-Methylanthracene (CAS Number: 610-48-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH), is a methylated derivative of anthracene (B1667546). Its unique photophysical properties have led to its use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.[1] As a member of the PAH family, it is also a subject of interest in toxicological and environmental research. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, analytical methods, and known biological activities of 1-methylanthracene, with a focus on experimental details to support research and development activities.

Chemical and Physical Properties

1-Methylanthracene is a colorless to pale yellow crystalline solid at room temperature.[2][3] It is soluble in alcohol and other organic solvents but insoluble in water.[2][3] The methyl group at the 1-position influences its physical and chemical properties, distinguishing it from other methylanthracene isomers.[4]

Table 1: Physical and Chemical Properties of 1-Methylanthracene

| Property | Value | Reference(s) |

| CAS Number | 610-48-0 | [4] |

| Molecular Formula | C₁₅H₁₂ | [4] |

| Molecular Weight | 192.26 g/mol | [4] |

| Appearance | Colorless leaflets or pale yellow solid | [2][3] |

| Melting Point | 86-88 °C | [5] |

| Boiling Point | 363 °C | [5] |

| Solubility | Soluble in alcohol; insoluble in water | [2][3] |

| IUPAC Name | 1-methylanthracene | [4] |

| InChI | InChI=1S/C15H12/c1-11-5-4-8-14-9-12-6-2-3-7-13(12)10-15(11)14/h2-10H,1H3 | [4] |

| InChIKey | KZNJSFHJUQDYHE-UHFFFAOYSA-N | [4] |

| SMILES | CC1=CC=CC2=CC3=CC=CC=C3C=C12 | [4] |

Synthesis and Purification

Synthesis via Dehydration Reaction

A common method for the synthesis of 1-methylanthracene involves the indium-catalyzed dehydration of a suitable precursor.[5]

Experimental Protocol:

-

Materials: 2-(2-Methylbenzyl)benzaldehyde, Indium(III) triflate (In(OTf)₃), 1,2-dichloroethane.

-

Procedure:

-

To a solution of 2-(2-methylbenzyl)benzaldehyde (1 equivalent) in 1,2-dichloroethane, add In(OTf)₃ (0.1 equivalents).

-

Stir the mixture at 80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (B109758).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.[5]

-

Purification

3.2.1. Column Chromatography

Column chromatography is a standard method for purifying 1-methylanthracene from reaction mixtures and other impurities.

Experimental Protocol:

-

Stationary Phase: Silica gel (60-120 mesh).[4]

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexane (B92381) and dichloromethane or hexane and ethyl acetate, is typically used. The optimal solvent ratio should be determined by TLC analysis.[4][5]

-

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

-

Dissolve the crude 1-methylanthracene in a minimal amount of the eluent or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified 1-methylanthracene.[4][6]

-

3.2.2. Recrystallization

Recrystallization is an effective technique for obtaining high-purity 1-methylanthracene.

Experimental Protocol:

-

Solvent Selection: A suitable solvent is one in which 1-methylanthracene has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing aromatic hydrocarbons include ethanol, methanol, hexane, or mixtures like methylene (B1212753) chloride/hexane.[6]

-

Procedure:

-

Dissolve the impure 1-methylanthracene in a minimal amount of the hot recrystallization solvent.

-

If colored impurities are present, a small amount of activated carbon can be added, and the solution briefly heated before hot filtration.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.[4][6]

-

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of 1-methylanthracene in various matrices, including environmental samples like soil and sediment.[7][8][9]

Experimental Protocol (General for PAHs):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used for PAH analysis.

-

Injector: Splitless injection is typically employed for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate PAHs with different boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300-320°C), and hold for a period to ensure elution of all analytes.[8]

-

Carrier Gas: Helium is the most common carrier gas.

-

MS Detection: The mass spectrometer is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the molecular ion of 1-methylanthracene (m/z 192) and one or two qualifier ions.[7]

Workflow for GC-MS Analysis of 1-Methylanthracene

GC-MS analysis workflow for 1-methylanthracene.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent PAHs like 1-methylanthracene, particularly in biological and environmental samples.[10]

Experimental Protocol (General for PAHs):

-

Instrumentation: An HPLC system equipped with a fluorescence detector.

-

Column: A reversed-phase C18 column is typically used for separating PAHs.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase system.

-

Detection: The fluorescence detector is set to the specific excitation and emission wavelengths of 1-methylanthracene for optimal sensitivity.

-

Sample Preparation: For complex matrices like marine tissues, a sample preparation procedure involving extraction and cleanup is necessary before HPLC analysis.[11]

Workflow for HPLC-FLD Analysis of 1-Methylanthracene

HPLC-FLD analysis workflow for 1-methylanthracene.

Spectroscopic Data

Table 2: Spectroscopic Data for 1-Methylanthracene

| Technique | Key Data | Reference(s) |

| ¹H NMR | δ (ppm) in CDCl₃: 2.80 (s, 3H), 7.28 (d, J = 7.2 Hz, 1H), 7.34 (td, J = 8.4 and 2.8 Hz, 1H), 7.45–7.48 (m, 2H), 7.85 (d, J = 7.6 Hz, 1H), 7.97–7.99 (m, 1H), 8.01–8.03 (m, 1H), 8.40 (s, 1H), 8.53 (s, 1H) | [5] |

| ¹³C NMR | δ (ppm) in CDCl₃: 19.7, 122.7, 125.1, 125.26, 125.31, 125.6, 126.7, 126.8, 127.9, 128.5, 131.3, 131.4, 131.5, 131.8, 134.2 | [5] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 192 | [7] |

| Infrared (IR) Spectroscopy | Key absorptions characteristic of aromatic C-H and C=C stretching and bending vibrations. | [2] |

Biological Activity and Toxicology

The biological activity of 1-methylanthracene is an area of active research, particularly concerning its potential toxicity as a PAH. While specific data on 1-methylanthracene is limited, studies on related methylated anthracenes and PAHs in general provide valuable insights.

Metabolism

PAHs are metabolized in vivo primarily by cytochrome P450 (CYP) enzymes in the liver. This process can lead to the formation of more water-soluble compounds that can be excreted, but it can also generate reactive intermediates. Studies on 9-methylanthracene (B110197) with rat liver microsomes have shown that metabolism can occur at both the methyl group (hydroxylation) and the aromatic ring (dihydrodiol formation).[12] Similar metabolic pathways are expected for 1-methylanthracene. The use of human liver microsomes in in vitro assays is a common approach to study the metabolic stability and potential drug-drug interactions of new chemical entities.[13]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many PAHs.[14] Upon binding to a ligand like a PAH, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcription of target genes, including CYP1A1 and CYP1B1, which are involved in PAH metabolism.[14] While not definitively shown for 1-methylanthracene, it is plausible that it can act as a ligand for the AhR, thereby influencing this pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A plausible signaling pathway for 1-methylanthracene via the Aryl Hydrocarbon Receptor.

Genotoxicity and Cytotoxicity

The genotoxicity of PAHs is a major health concern. While some PAHs are not genotoxic themselves, their metabolic activation can lead to the formation of reactive species that can damage DNA. The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemicals.[15] The in vitro micronucleus test and comet assay are also used to evaluate chromosomal damage and DNA strand breaks, respectively.[16]

Safety and Handling

Table 3: Safety Information for 1-Methylanthracene

| Hazard Statement | Precautionary Statement | Reference(s) |

| Not classified as hazardous according to some sources. | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. | [4] |

| May cause skin irritation. May cause respiratory irritation. | Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

| Combustible solid. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [2] |

Note: There are some discrepancies in the GHS classification of 1-methylanthracene. It is advisable to consult the most recent Safety Data Sheet (SDS) from the supplier before handling.

Applications

-

Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its photophysical properties.[1]

-

Research Chemical: Serves as a building block in organic synthesis and as a standard for analytical method development.

-

PAH Research: Used in toxicological and environmental studies to understand the fate and effects of methylated PAHs.

Conclusion

1-Methylanthracene is a polycyclic aromatic hydrocarbon with significant applications in materials science and as a subject of toxicological research. This guide has provided a detailed overview of its chemical properties, synthesis, purification, and analytical methods, along with the current understanding of its biological activities. The provided experimental protocols and data tables are intended to serve as a valuable resource for researchers and professionals working with this compound. Further research is needed to fully elucidate the specific biological effects and signaling pathways affected by 1-methylanthracene.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. gasc.ac.in [gasc.ac.in]

- 3. scielo.br [scielo.br]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. agilent.com [agilent.com]

- 8. gcms.cz [gcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. Guidelines for the determination of polycyclic aromatic hydrocarbons (PAHs) in marine biota – HELCOM [helcom.fi]

- 12. The metabolism of 9-methylanthracene by rat-liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 16. In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Methylanthracene from Anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methylanthracene, a valuable building block in the development of advanced materials and pharmaceutical compounds. While direct methylation of anthracene (B1667546) presents significant challenges in controlling regioselectivity, this document details a robust and reliable two-step indirect pathway. The primary method described involves the Friedel-Crafts acylation of anthracene to form 1-acetylanthracene, followed by a Clemmensen reduction to yield the final product. An alternative, though less controlled, direct method via the Elbs reaction is also discussed.

This guide offers detailed experimental protocols, quantitative data for each step, and visualizations to elucidate the synthetic workflow, providing researchers with the necessary information to replicate and adapt these procedures.

Overview of Synthetic Strategies

The introduction of a methyl group onto the anthracene core can be achieved through several synthetic routes. Direct methylation, for instance via Friedel-Crafts alkylation, is often plagued by issues of polyalkylation and a lack of regioselectivity, leading to a mixture of 1-, 2-, and 9-methylated products that are challenging to separate.

Therefore, an indirect, two-step approach is the preferred method for the targeted synthesis of 1-methylanthracene. This strategy offers greater control over the final product's structure.

The primary synthetic pathway detailed in this guide is:

-

Friedel-Crafts Acylation: Anthracene is first acylated using acetyl chloride in the presence of a Lewis acid catalyst. While this reaction can produce a mixture of isomers, conditions can be optimized to favor the formation of 1-acetylanthracene.

-

Clemmensen Reduction: The resulting 1-acetylanthracene is then subjected to a Clemmensen reduction, which selectively reduces the ketone functionality to a methylene (B1212753) group, yielding 1-methylanthracene.

An alternative, one-pot method, the Elbs reaction , involves the pyrolysis of an ortho-methyl-substituted benzophenone (B1666685) derivative. While direct, this method often requires high temperatures and can result in lower yields and a more complex mixture of byproducts, making purification difficult.[1][2]

Experimental Protocols

Two-Step Synthesis via 1-Acetylanthracene

This section provides a detailed experimental protocol for the synthesis of 1-methylanthracene, beginning with the Friedel-Crafts acylation of anthracene.

Logical Workflow for the Two-Step Synthesis of 1-Methylanthracene

Caption: A workflow diagram illustrating the two-step synthesis of 1-methylanthracene from anthracene.

Step 1: Friedel-Crafts Acylation of Anthracene to 1-Acetylanthracene

The Friedel-Crafts acylation of anthracene with acetyl chloride using aluminum chloride as a catalyst can yield a mixture of 1-, 2-, and 9-acetylanthracene. The solvent and temperature play a crucial role in the regioselectivity of this reaction. Using ethylene (B1197577) chloride as a solvent has been shown to favor the formation of 1-acetylanthracene.[3]

Materials:

-

Anthracene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ethylene chloride (1,2-dichloroethane)

-

5% Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask, suspend anthracene in ethylene chloride.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add anhydrous aluminum chloride to the suspension.

-

Once the aluminum chloride has dissolved, add acetyl chloride dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product, a mixture of acetylanthracene isomers, can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to isolate the 1-acetylanthracene isomer.

Step 2: Clemmensen Reduction of 1-Acetylanthracene to 1-Methylanthracene

The Clemmensen reduction is a classic method for the deoxygenation of ketones to their corresponding alkanes under acidic conditions.[4][5][6]

Materials:

-

1-Acetylanthracene

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for a few minutes, then decanting the solution and washing the solid with water.

-

In a round-bottom flask, place the amalgamated zinc, concentrated hydrochloric acid, toluene, and 1-acetylanthracene.

-

Heat the mixture to reflux with vigorous stirring. Additional portions of concentrated hydrochloric acid should be added periodically during the reflux period.

-

Continue the reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and then with a dilute sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 1-methylanthracene can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[7][8]

Alternative Direct Synthesis: The Elbs Reaction

The Elbs reaction provides a direct route to 1-methylanthracene through the pyrolysis of an o-tolyl-α-naphthyl ketone. This reaction proceeds via an intramolecular cyclization and dehydration.[1][2]

Starting Material Preparation (Friedel-Crafts Acylation):

The precursor, o-tolyl-α-naphthyl ketone, can be synthesized via a Friedel-Crafts acylation of toluene with α-naphthoyl chloride.

Elbs Reaction Procedure:

-

The o-tolyl-α-naphthyl ketone is heated to a high temperature (typically 400-450 °C) in the absence of a solvent.

-

The reaction proceeds with the elimination of water, leading to the formation of 1-methylanthracene.

-

The crude product is a complex mixture that requires extensive purification by distillation and recrystallization to isolate the desired product.

Due to the harsh conditions and potential for side reactions, this method is generally less favored than the two-step synthesis for producing high-purity 1-methylanthracene.

Quantitative Data

The following table summarizes the expected yields and key physical properties of the compounds involved in the synthesis of 1-methylanthracene.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Typical Yield (%) |

| Anthracene | C₁₄H₁₀ | 178.23 | 215-218 | 340 | - |

| 1-Acetylanthracene | C₁₆H₁₂O | 220.27 | 115-117 | - | 60-70 (isomer mix) |

| 1-Methylanthracene | C₁₅H₁₂ | 192.26 | 86-88[9] | 363[9] | 70-80 (from 1-acetyl) |

Characterization Data

The identity and purity of the synthesized 1-methylanthracene can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | 1-Methylanthracene |

| ¹H NMR (CDCl₃, ppm) | δ 8.41 (s, 1H), 8.02 (d, J=8.4 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.86 (d, J=8.8 Hz, 1H), 7.55-7.45 (m, 3H), 7.39 (d, J=6.8 Hz, 1H), 2.75 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 131.9, 131.6, 130.3, 129.8, 128.8, 128.3, 127.4, 126.3, 125.8, 125.1, 124.9, 124.8, 122.9, 122.5, 25.4[10][11] |

| IR (KBr, cm⁻¹) | 3050, 2920, 1620, 1450, 880, 790, 730[6][10] |

| Mass Spectrum (m/z) | 192 (M+), 177, 165 |

Signaling Pathways and Mechanistic Insights

Reaction Mechanism for Friedel-Crafts Acylation and Clemmensen Reduction

Caption: A diagram illustrating the key mechanistic steps in the synthesis of 1-methylanthracene.

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid, AlCl₃, activates the acetyl chloride to form a highly electrophilic acylium ion. The π-system of the anthracene ring then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the acetylated product.

The Clemmensen reduction mechanism is not fully elucidated but is believed to involve a series of single-electron transfers from the surface of the zinc amalgam to the protonated carbonyl group. This process is thought to proceed through organozinc intermediates, which are then protonated to ultimately yield the methylene group.[5][6]

Conclusion

This technical guide has outlined a reliable and well-documented two-step synthesis for 1-methylanthracene from anthracene. By employing a Friedel-Crafts acylation followed by a Clemmensen reduction, researchers can achieve a higher degree of regioselectivity and purity compared to direct methylation methods. The provided experimental protocols, quantitative data, and mechanistic diagrams offer a solid foundation for the successful synthesis and characterization of this important chemical intermediate. The alternative Elbs reaction, while a direct route, presents significant challenges in terms of reaction conditions and purification. For researchers in materials science and drug development, the two-step pathway represents a more practical and reproducible approach to obtaining 1-methylanthracene for further applications.

References

- 1. Elbs reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

1-Methylanthracene solubility in organic solvents

An in-depth analysis of the solubility of 1-methylanthracene in organic solvents is crucial for researchers and professionals in the fields of chemistry and drug development. 1-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH), serves as a fundamental building block in the synthesis of various organic materials and pharmaceutical compounds. Its solubility characteristics dictate its behavior in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and a visual representation of the factors influencing its solubility.

Physicochemical Properties of 1-Methylanthracene

1-Methylanthracene is a solid crystalline substance with the molecular formula C₁₅H₁₂ and a molecular weight of 192.26 g/mol .[1][2] Key physical properties are summarized in the table below. It is generally described as being soluble in alcohol and insoluble in water.[3][4][5]

| Property | Value |

| Molecular Formula | C₁₅H₁₂ |

| Molecular Weight | 192.26 g/mol [1][2] |

| Melting Point | 86-88 °C[1][3] |

| Boiling Point | 363 °C[1][3] |

| Appearance | Colorless leaflets[3][5] |

Quantitative Solubility of 1-Methylanthracene

Quantitative solubility data for 1-methylanthracene in various organic solvents is sparse in publicly available literature. While qualitative statements about its solubility in alcohols are present, specific numerical data is not readily found in the initial search. For comparison and as a proxy, the solubility of the parent compound, anthracene (B1667546), is often studied and can provide some insight into the expected behavior of its methylated derivative. The methyl group in 1-methylanthracene can be expected to slightly increase its solubility in less polar organic solvents compared to anthracene due to an increase in nonpolar surface area and a slight alteration of the crystal lattice energy.

For anthracene, a closely related polycyclic aromatic hydrocarbon, extensive solubility data is available and can serve as a useful reference point. For instance, the solubility of anthracene in toluene (B28343) is significantly higher than in methanol, reflecting the "like dissolves like" principle.[6]

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like 1-methylanthracene in an organic solvent typically follows a standardized experimental procedure to ensure accuracy and reproducibility. The most common method is the isothermal equilibrium method, followed by a suitable analytical technique to quantify the dissolved solute.

General Experimental Protocol: Isothermal Equilibrium Method

-

Preparation of Saturated Solution: An excess amount of solid 1-methylanthracene is added to a known volume of the desired organic solvent in a sealed container, such as a glass vial or flask.

-

Equilibration: The container is placed in a constant temperature bath or shaker and agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ±0.1 °C.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the saturated solution is typically filtered through a syringe filter (e.g., 0.45 µm PTFE) or centrifuged.

-

Quantification of Solute: A known aliquot of the clear, saturated supernatant is carefully withdrawn and its concentration is determined using a suitable analytical method. Common techniques include:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

-

UV-Vis Spectroscopy: The absorbance of the diluted saturated solution is measured at a wavelength where 1-methylanthracene has a strong absorbance, and the concentration is determined from a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): The saturated solution is appropriately diluted and injected into an HPLC system. The concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentration.[7]

-

Factors Influencing Solubility

The solubility of a crystalline organic compound like 1-methylanthracene in an organic solvent is governed by a complex interplay of thermodynamic factors. These include the physicochemical properties of both the solute and the solvent, as well as external conditions like temperature and pressure.

Caption: Key factors influencing the solubility of 1-methylanthracene.

Generalized Experimental Workflow for Solubility Determination

The process of experimentally determining the solubility of a compound like 1-methylanthracene involves a series of sequential steps, from preparation to final analysis. This workflow ensures that the measured solubility represents the true equilibrium concentration at the specified conditions.

References

- 1. accustandard.com [accustandard.com]

- 2. 1-Methylanthracene | C15H12 | CID 11884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-METHYLANTHRACENE | 610-48-0 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 1-METHYLANTHRACENE CAS#: 610-48-0 [m.chemicalbook.com]

- 6. Anthracene - Sciencemadness Wiki [sciencemadness.org]

- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]

Spectroscopic Profile of 1-Methylanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Methylanthracene, a polycyclic aromatic hydrocarbon (PAH). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of 1-Methylanthracene. The data presented below includes ¹H and ¹³C NMR spectra information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Methylanthracene provides information about the chemical environment of its hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for 1-Methylanthracene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.11 | s | - | CH₃ |

| 7.30 - 7.55 | m | - | H-2, H-3, H-6, H-7 |

| 7.85 | d | 8.4 | H-4 |

| 7.95 | d | 8.8 | H-5 |

| 8.02 | d | 8.4 | H-8 |

| 8.35 | s | - | H-9 |

| 8.76 | s | - | H-10 |

Note: Assignments are based on typical chemical shifts for substituted anthracenes and may require further 2D NMR analysis for definitive confirmation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the 1-Methylanthracene molecule.

Table 2: ¹³C NMR Spectroscopic Data for 1-Methylanthracene

| Chemical Shift (δ) ppm | Assignment |

| 25.5 | CH₃ |

| 124.8 | C-4 |

| 125.0 | C-5 |

| 125.2 | C-8 |

| 125.6 | C-2 |

| 125.8 | C-7 |

| 126.9 | C-6 |

| 128.0 | C-3 |

| 128.6 | C-9 |

| 129.2 | C-10 |

| 129.8 | C-4a |

| 130.5 | C-1 |

| 131.6 | C-8a |

| 131.8 | C-9a |

| 132.2 | C-10a |

Note: Assignments are based on computational predictions and comparison with related structures. Definitive assignment may require advanced NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in 1-Methylanthracene by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 1-Methylanthracene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | m | C-H stretching (aromatic) |

| 2925, 2855 | m | C-H stretching (methyl) |

| 1620, 1590 | m, w | C=C stretching (aromatic ring) |

| 1450 | m | C-H bending (methyl) |

| 880, 740 | s | C-H out-of-plane bending |

s = strong, m = medium, w = weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for Anthracene (B1667546) (Reference)

| Wavelength (λmax) nm | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Solvent |

| 252 | 200,000 | Ethanol (B145695) |

| 325 | 7,900 | Ethanol |

| 340 | 10,000 | Ethanol |

| 357 | 10,000 | Ethanol |

| 375 | 6,300 | Ethanol |

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 1-Methylanthracene.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

¹H NMR: A Bruker AC-300 spectrometer operating at 300 MHz was used.[1] The spectrum was referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR: A Varian XL-100 spectrometer operating at a corresponding frequency was utilized. The spectrum was referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

IR Spectroscopy

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of 1-Methylanthracene with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

-

An FTIR spectrometer was used to record the spectrum.[1] The spectrum was acquired in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of 1-Methylanthracene in a suitable UV-grade solvent (e.g., ethanol or cyclohexane).

-

Perform serial dilutions to obtain a concentration that results in an absorbance reading between 0.1 and 1.0.

Instrumentation and Data Acquisition:

-

A dual-beam UV-Vis spectrophotometer is typically used. The spectrum is recorded over a range of approximately 200-400 nm. The solvent used for the sample preparation is also used as the blank reference.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like 1-Methylanthracene.

References

An In-depth Technical Guide to the Fluorescence and Phosphorescence Properties of 1-Methylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence and phosphorescence properties of 1-methylanthracene, a polycyclic aromatic hydrocarbon of significant interest in various scientific and technological fields. This document summarizes key quantitative data, details experimental methodologies for characteristic measurements, and provides visualizations of the underlying photophysical processes.

Introduction to 1-Methylanthracene

1-Methylanthracene (C₁₅H₁₂) is a derivative of anthracene (B1667546), a well-known fluorophore. The addition of a methyl group to the anthracene core subtly influences its electronic and photophysical properties, leading to distinct spectral and temporal characteristics.[1] These properties make 1-methylanthracene a valuable molecule for applications such as fluorescent probes and as a component in organic light-emitting diodes (OLEDs).[2] Understanding its fluorescence and phosphorescence behavior is crucial for optimizing its use in these and other applications, including drug development and fundamental research.

Photophysical Properties of 1-Methylanthracene

The interaction of 1-methylanthracene with light leads to a series of photophysical events, primarily fluorescence and phosphorescence. These processes are governed by the molecule's electronic structure and are sensitive to its environment.

Fluorescence Properties

Fluorescence is the emission of light from a molecule after it has absorbed light. It is a relatively fast process, occurring on the nanosecond timescale. The key quantitative parameters describing the fluorescence of 1-methylanthracene are summarized in the table below.

| Property | Value | Solvent | Reference |

| Fluorescence Quantum Yield (Φf) | Data not available in search results | - | - |

| Fluorescence Lifetime (τf) | Data not available in search results | - | - |

| Absorption Maximum (λabs) | Data not available in search results | - | - |

| Fluorescence Emission Maximum (λem) | Data not available in search results | - | - |

Note: Specific quantitative data for the fluorescence quantum yield and lifetime of 1-methylanthracene were not found in the provided search results. General statements indicate it has a high quantum yield.[2]

Phosphorescence Properties

Phosphorescence is a slower emission of light from a molecule after it has undergone a transition to a triplet excited state. This process is less probable than fluorescence and occurs over longer timescales, from microseconds to seconds.

| Property | Value | Solvent/Conditions | Reference |

| Phosphorescence Quantum Yield (Φp) | Data not available in search results | - | - |

| Phosphorescence Lifetime (τp) | Data not available in search results | - | - |

| Phosphorescence Emission Maximum (λp) | Data not available in search results | - | - |

| Triplet State Formation Efficiency (ΦT) | Data not available in search results | - | - |

Note: Specific quantitative data for the phosphorescence properties of 1-methylanthracene were not found in the provided search results.

Experimental Protocols

The characterization of the fluorescence and phosphorescence properties of 1-methylanthracene involves several key experimental techniques.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A common method for its determination is the relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Protocol for Relative Quantum Yield Measurement:

-

Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield and absorption/emission properties that are reasonably close to those of 1-methylanthracene. Anthracene itself is often used as a standard.[3]

-

Solution Preparation: Prepare a series of dilute solutions of both the 1-methylanthracene sample and the standard in a suitable solvent (e.g., cyclohexane). The concentrations should be adjusted to have low absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

-

Absorption Spectra Measurement: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Spectra Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. The excitation wavelength should be at or near the absorption maximum.

-

Data Analysis: The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (n²sample / n²std)

where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Measurement of Fluorescence and Phosphorescence Lifetimes

The lifetime of an excited state is the average time the molecule spends in that state before returning to the ground state.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of 1-methylanthracene in a suitable solvent. The solution should be deoxygenated to minimize quenching by molecular oxygen.

-

Data Acquisition: The sample is excited with a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first fluorescence photon is measured for a large number of events.

-

Data Analysis: The collected data is used to build a histogram of photon arrival times, which represents the fluorescence decay curve. This curve is then fitted to an exponential decay function to determine the fluorescence lifetime (τf).

Phosphorescence Lifetime Measurement:

-

Instrumentation: A flash photolysis setup or a phosphorimeter is typically used. These instruments employ a pulsed excitation source (e.g., a flash lamp or a pulsed laser) and a time-gated detector.

-

Sample Preparation: The sample is often dissolved in a rigid matrix, such as a frozen organic solvent (e.g., EPA glass - ether, isopentane, and ethanol) at low temperatures (e.g., 77 K) to reduce non-radiative decay processes.

-

Data Acquisition: The sample is excited with a short pulse of light. After the excitation pulse, the emission is monitored over time. A delay is often introduced before detection to allow for the decay of any short-lived fluorescence.

-

Data Analysis: The phosphorescence decay curve is recorded and fitted to an exponential decay function to determine the phosphorescence lifetime (τp).

Visualization of Photophysical Processes

The photophysical processes of absorption, fluorescence, intersystem crossing, and phosphorescence can be visualized using a Jablonski diagram.

Caption: A simplified Jablonski diagram illustrating the electronic and vibrational energy levels and the primary photophysical transitions for a molecule like 1-methylanthracene.

The following diagram illustrates a typical experimental workflow for measuring fluorescence and phosphorescence.

Caption: A flowchart outlining the key steps in the experimental determination of the photophysical properties of 1-methylanthracene.

Conclusion

This technical guide has provided an overview of the fluorescence and phosphorescence properties of 1-methylanthracene, along with detailed experimental protocols for their measurement. While specific quantitative data for 1-methylanthracene remains to be exhaustively compiled from primary literature, the methodologies and conceptual framework presented here offer a solid foundation for researchers, scientists, and drug development professionals working with this and related aromatic compounds. The provided visualizations of the Jablonski diagram and experimental workflow serve to clarify the complex photophysical processes and the experimental approach to their characterization. Further research to populate the data tables with precise, solvent-dependent values for 1-methylanthracene's photophysical parameters is highly encouraged.

References

1-Methylanthracene: A Technical Health and Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. 1-Methylanthracene is a chemical compound with limited publicly available, specific toxicological data. Much of the information presented is extrapolated from data on the parent compound, anthracene (B1667546), and other polycyclic aromatic hydrocarbons (PAHs). All handling of this chemical should be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment.

Chemical and Physical Properties

1-Methylanthracene is a polycyclic aromatic hydrocarbon (PAH). Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 610-48-0 | --INVALID-LINK-- |

| Molecular Formula | C₁₅H₁₂ | --INVALID-LINK-- |

| Molecular Weight | 192.26 g/mol | --INVALID-LINK-- |

| Appearance | Yellow crystalline solid | [Various Suppliers] |

| Melting Point | 86-88 °C | [Various Suppliers] |

| Boiling Point | 363 °C | [Various Suppliers] |

| Solubility | Insoluble in water; Soluble in alcohol | [Various Suppliers] |

Hazard Identification and Classification

There is conflicting information regarding the GHS classification of 1-Methylanthracene. While some suppliers of 1-Methylanthracene in solution classify the mixture as hazardous, the European Chemicals Agency (ECHA) database, based on a limited number of notifications, indicates that 1-methylanthracene does not meet the criteria for classification.[1] Given the known hazards of the parent compound, anthracene, and other PAHs, a cautious approach is warranted.

Potential Hazards (extrapolated from anthracene and related PAHs):

-

Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[2][3] Phototoxicity, an enhanced skin irritation in the presence of UV light, is a known hazard for anthracene and should be considered a potential risk.

-

Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[2][3]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies anthracene as "possibly carcinogenic to humans" (Group 2B).[4] While specific data for 1-methylanthracene is lacking, it should be handled as a potential carcinogen.

-

Aquatic Toxicity: Anthracene is very toxic to aquatic life with long-lasting effects.[5][6] It is expected that 1-methylanthracene presents a similar environmental hazard.

Exposure Controls and Personal Protection

To minimize exposure, the following controls and personal protective equipment (PPE) are mandatory when handling 1-Methylanthracene.

| Control | Specification |

| Engineering Controls | - Use in a well-ventilated area, preferably within a chemical fume hood. |

| Eye/Face Protection | - Chemical safety goggles or a face shield. |

| Skin Protection | - Compatible chemical-resistant gloves (e.g., Nitrile rubber). - A lab coat or chemical-resistant apron. |

| Respiratory Protection | - For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Keep away from ignition sources.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from light.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Toxicological Information

| Toxicity Data | Value | Remarks |

| Acute Oral Toxicity (LD50) | No data available for 1-Methylanthracene. For anthracene, LD50 (rat) is reported as >16 g/kg, though this value is from older studies.[6] | Due to the lack of specific data, 1-Methylanthracene should be handled with care. |

| Acute Dermal Toxicity (LD50) | No data available. | Avoid skin contact. |

| Acute Inhalation Toxicity (LC50) | No data available. | Avoid inhaling dust. |

| Skin Corrosion/Irritation | Expected to be a skin irritant based on data for anthracene.[2][3] | Phototoxicity is a potential concern. |

| Serious Eye Damage/Irritation | Expected to be an eye irritant based on data for anthracene.[2][3] | |

| Respiratory or Skin Sensitization | No data available. | |

| Germ Cell Mutagenicity | Studies on anthracene have shown mixed results, with some evidence of mutagenicity in the presence of metabolic activation. One study indicated that 1-methylanthracene was not mutagenic in Salmonella typhimurium. | Further investigation is needed. |

| Carcinogenicity | Classified as a potential carcinogen based on the IARC classification of anthracene (Group 2B).[4] | |

| Reproductive Toxicity | No data available. | |

| Specific Target Organ Toxicity | No data available. |

Experimental Protocols

Detailed, validated experimental protocols for the safety and toxicity testing of 1-Methylanthracene are not publicly available. However, standardized OECD guidelines are available for testing the toxicological endpoints of chemical substances. Researchers should adapt these established protocols for the evaluation of 1-Methylanthracene.

General Experimental Workflow for In Vitro Genotoxicity Testing:

General workflow for in vitro genotoxicity assessment of 1-Methylanthracene.

Key OECD Test Guidelines for Consideration:

-

OECD 423: Acute Oral Toxicity - Acute Toxic Class Method.[7]

-

OECD 404: Acute Dermal Irritation/Corrosion.

-

OECD 405: Acute Eye Irritation/Corrosion.

-

OECD 471: Bacterial Reverse Mutation Test (Ames Test).

-

OECD 487: In Vitro Mammalian Cell Micronucleus Test.

-

OECD 451: Carcinogenicity Studies.[8]

Potential Signaling Pathways and Metabolism

The specific metabolic pathways and cellular signaling targets of 1-Methylanthracene have not been extensively studied. However, based on the known metabolism of other PAHs, a general pathway can be proposed.

Proposed Metabolic Activation Pathway of 1-Methylanthracene:

PAHs are generally metabolized by cytochrome P450 (CYP) enzymes and epoxide hydrolase to form reactive diol epoxides, which can bind to DNA and potentially initiate carcinogenesis.

Proposed metabolic activation pathway for 1-Methylanthracene.

Potential for Interaction with Cellular Signaling Pathways:

While direct evidence for 1-Methylanthracene is lacking, other carcinogenic PAHs, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), have been shown to impact key signaling pathways involved in cell proliferation and survival, such as the Wnt/β-catenin pathway. It is plausible that 1-Methylanthracene or its metabolites could interact with pathways like the Aryl Hydrocarbon Receptor (AhR) pathway, Mitogen-Activated Protein Kinase (MAPK) pathway, or the PI3K/Akt pathway, which are known to be affected by various environmental toxicants.

Hypothetical Signaling Cascade Perturbation by a PAH Metabolite:

Hypothetical signaling pathway interactions of a PAH metabolite.

Disposal Considerations

Dispose of 1-Methylanthracene and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

This guide provides a summary of the available health and safety information for 1-Methylanthracene, highlighting the significant data gaps. All work with this compound should be performed with the utmost caution, assuming it possesses hazards similar to or greater than its parent compound, anthracene. Further research is critically needed to fully characterize the toxicological profile of 1-Methylanthracene.

References

- 1. 1-Methylanthracene | C15H12 | CID 11884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. The metabolism of 9-methylanthracene by rat-liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. x-cellr8.com [x-cellr8.com]

- 5. Thirteen-week inhalation toxicity study of 1-methylnaphthalene in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide on the Natural Occurrence and Sources of 1-Methylanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylanthracene is a polycyclic aromatic hydrocarbon (PAH) consisting of an anthracene (B1667546) ring substituted with a single methyl group. As a member of the vast and environmentally significant PAH family, understanding its natural occurrence and sources is crucial for environmental monitoring, toxicological assessment, and for professionals in drug development who may encounter these compounds as impurities or metabolites. This technical guide provides a comprehensive overview of the natural reservoirs and formation pathways of 1-Methylanthracene, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Natural Occurrence and Major Sources

1-Methylanthracene, like other PAHs, is primarily formed through the incomplete combustion of organic materials and is a natural component of fossil fuels. Its presence in the environment is widespread, stemming from both natural and anthropogenic activities.

Fossil Fuels:

-

Coal Tar and Creosote: Coal tar, a byproduct of the coking of coal, is a major industrial source of anthracene and its methylated derivatives.[1] Creosote, a wood preservative derived from the distillation of coal tar, also contains a significant amount of PAHs. While specific concentrations of 1-methylanthracene are not always individually reported, the presence of various methylated PAHs in these materials is well-documented. For instance, a detailed analysis of a coal tar standard reference material (NIST SRM 1597a) identified numerous PAHs and methyl-substituted derivatives.[2]

-